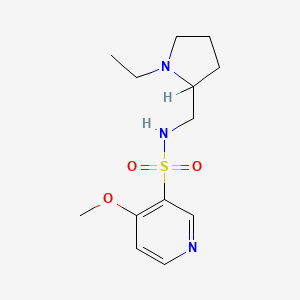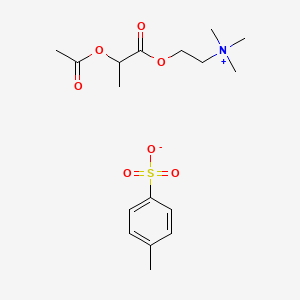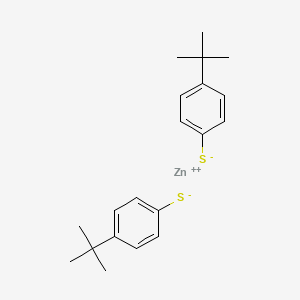
1-(2-Chlorophenyl)-3-(4-(dimethylamino)phenyl)-5-formazancarbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Chlorophenyl)-3-(4-(dimethylamino)phenyl)-5-formazancarbothioamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of chlorophenyl and dimethylaminophenyl groups, which contribute to its distinctive properties and reactivity.
Vorbereitungsmethoden
The synthesis of 1-(2-Chlorophenyl)-3-(4-(dimethylamino)phenyl)-5-formazancarbothioamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chlorophenyl Intermediate: The initial step involves the preparation of the 2-chlorophenyl derivative through halogenation reactions.
Coupling with Dimethylaminophenyl: The chlorophenyl intermediate is then coupled with a dimethylaminophenyl compound using a suitable coupling reagent such as palladium catalysts.
Formazan Formation: The final step involves the formation of the formazan ring through a condensation reaction with appropriate reagents under controlled conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Analyse Chemischer Reaktionen
1-(2-Chlorophenyl)-3-(4-(dimethylamino)phenyl)-5-formazancarbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl group, using nucleophiles like amines or thiols.
Condensation: The formazan ring can participate in condensation reactions with aldehydes or ketones, forming new derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium or platinum, and controlled temperature and pressure conditions. Major products formed from these reactions vary depending on the specific reaction pathway and conditions employed.
Wissenschaftliche Forschungsanwendungen
1-(2-Chlorophenyl)-3-(4-(dimethylamino)phenyl)-5-formazancarbothioamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of complex heterocyclic structures.
Biology: It is employed in biochemical assays and as a probe for studying enzyme activities and protein interactions.
Industry: It is used in the production of specialty chemicals and materials, including dyes and pigments.
Wirkmechanismus
The mechanism of action of 1-(2-Chlorophenyl)-3-(4-(dimethylamino)phenyl)-5-formazancarbothioamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
1-(2-Chlorophenyl)-3-(4-(dimethylamino)phenyl)-5-formazancarbothioamide can be compared with other similar compounds, such as:
1-(2-Chlorophenyl)-3-(4-methylphenyl)-5-formazancarbothioamide: This compound has a similar structure but with a methyl group instead of a dimethylamino group, leading to different reactivity and applications.
1-(2-Bromophenyl)-3-(4-(dimethylamino)phenyl)-5-formazancarbothioamide: The presence of a bromine atom instead of chlorine affects the compound’s chemical properties and reactivity.
1-(2-Chlorophenyl)-3-(4-(dimethylamino)phenyl)-5-formazancarboxamide: This compound has a carboxamide group instead of a carbothioamide group, resulting in different biological activities and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it valuable for various scientific research applications.
Eigenschaften
CAS-Nummer |
130111-84-1 |
|---|---|
Molekularformel |
C16H17ClN6S |
Molekulargewicht |
360.9 g/mol |
IUPAC-Name |
[(Z)-N-(2-chloroanilino)-C-[4-(dimethylamino)phenyl]carbonimidoyl]iminothiourea |
InChI |
InChI=1S/C16H17ClN6S/c1-23(2)12-9-7-11(8-10-12)15(21-22-16(18)24)20-19-14-6-4-3-5-13(14)17/h3-10,19H,1-2H3,(H2,18,24)/b20-15-,22-21? |
InChI-Schlüssel |
JVEAZDQXLNUZMI-XEZMEXMKSA-N |
Isomerische SMILES |
CN(C)C1=CC=C(C=C1)/C(=N/NC2=CC=CC=C2Cl)/N=NC(=S)N |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)C(=NNC2=CC=CC=C2Cl)N=NC(=S)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


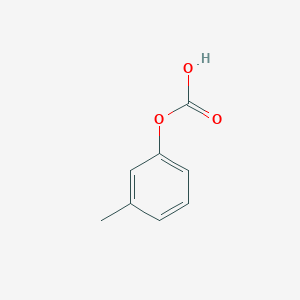
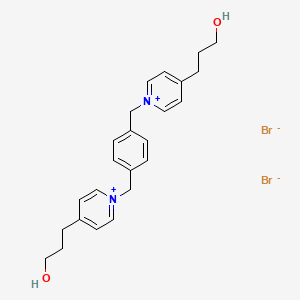
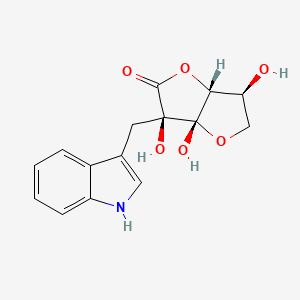
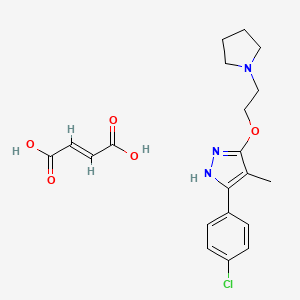




![4-pyridylmethyl N-[2-[[(1S,2S,4S)-1-benzyl-2-hydroxy-5-phenyl-4-[[2-(4-pyridylmethoxycarbonylamino)benzoyl]amino]pentyl]carbamoyl]phenyl]carbamate](/img/structure/B12733910.png)
